3-Fluorocyclohexanecarbaldehyde
Description
3-Fluorocyclohexanecarbaldehyde is a fluorinated cyclohexane derivative featuring a fluorine substituent at the 3-position and a carbaldehyde group at the 1-position. Based on available data, its reported molecular formula is C₇H₈O₃ with a molecular weight of 231.68 g/mol and a purity of 95% . Structural analogs of this compound often differ in substituents (e.g., trifluoromethyl, methyl, or cyclohexene groups), which significantly influence their physicochemical properties and reactivity.
Properties
IUPAC Name |
3-fluorocyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-7-3-1-2-6(4-7)5-9/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLELVZMSYJBVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558372-86-3 | |
| Record name | 3-fluorocyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclohexanecarbaldehyde typically involves the fluorination of cyclohexanecarbaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorocyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-fluorocyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 3-Fluorocyclohexanecarboxylic acid.
Reduction: 3-Fluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorocyclohexanecarbaldehyde has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: It serves as a building block in the development of fluorinated drugs with enhanced biological activity and stability.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluorocyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic processes and biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Physical Property Comparison
The table below summarizes key structural and physical data for 3-Fluorocyclohexanecarbaldehyde and related compounds:
Key Observations:
Substituent Effects: Fluorine vs. Cyclohexene vs. Cyclohexane: The cyclohexene ring in 3-Cyclohexene-1-carboxaldehyde introduces conjugation with the aldehyde, likely stabilizing the compound against oxidation compared to saturated analogs . Methyl and Oxo Groups: The methyl and oxo groups in C₈H₁₂O₂ create steric hindrance and electronic effects that may reduce solubility in polar solvents .
Biological Activity
3-Fluorocyclohexanecarbaldehyde (C7H11FO) is a fluorinated aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic compounds often enhances their pharmacological properties, making them valuable in drug development. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological effects.
The synthesis of this compound typically involves the fluorination of cyclohexanecarbaldehyde derivatives. The introduction of the fluorine atom can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Structure
- Molecular Formula : C7H11FO
- Molecular Weight : 146.17 g/mol
- Functional Groups : Aldehyde and fluorine substituent.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research on related derivatives has shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
The IC50 values indicate the concentration required to inhibit enzyme activity by half, suggesting that modifications to the cyclohexane ring can enhance anti-inflammatory efficacy .
Neuroprotective Effects
Emerging research suggests that certain derivatives of cyclohexanecarbaldehydes may exhibit neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a critical role. The presence of the fluorine atom may contribute to increased stability and bioavailability of the compound within neural tissues.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of cyclohexane derivatives, including those containing fluorine substituents. The results showed that compounds with electron-donating groups exhibited higher COX-2 inhibition compared to their non-fluorinated counterparts, indicating a potential pathway for developing effective anti-inflammatory agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized several fluorinated aldehydes and tested their antimicrobial activities against a panel of bacteria. Compounds structurally related to this compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following factors are significant:
- Fluorine Substitution : Enhances lipophilicity and alters electronic properties.
- Aldehyde Functionality : Critical for interactions with biological targets.
- Cyclohexane Ring Modifications : Influence steric hindrance and conformational flexibility.
These modifications can lead to improved binding affinity for target enzymes or receptors, thereby enhancing therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
